molecular formula C19H22N4O6S B12597928 Benzeneacetamide, N-(4-amino-5-cyano-6-ethoxy-2-pyridinyl)-2,5-dimethoxy-4-(methylsulfonyl)-

Benzeneacetamide, N-(4-amino-5-cyano-6-ethoxy-2-pyridinyl)-2,5-dimethoxy-4-(methylsulfonyl)-

Cat. No.: B12597928
M. Wt: 434.5 g/mol
InChI Key: UIRLFLOVKAOFEX-UHFFFAOYSA-N
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Description

Benzeneacetamide, N-(4-amino-5-cyano-6-ethoxy-2-pyridinyl)-2,5-dimethoxy-4-(methylsulfonyl)- is a complex organic compound with a molecular formula of C18H20N4O5S. This compound is notable for its unique structure, which includes a benzeneacetamide core substituted with various functional groups, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzeneacetamide, N-(4-amino-5-cyano-6-ethoxy-2-pyridinyl)-2,5-dimethoxy-4-(methylsulfonyl)- typically involves multi-step organic reactionsCommon reagents used in these reactions include various amines, nitriles, and sulfonyl chlorides, under conditions such as reflux or catalytic hydrogenation .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. The use of high-throughput screening and optimization of reaction conditions is crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

Benzeneacetamide, N-(4-amino-5-cyano-6-ethoxy-2-pyridinyl)-2,5-dimethoxy-4-(methylsulfonyl)- undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional oxygen-containing functional groups.

    Reduction: This reaction can reduce nitro groups to amines or cyano groups to amines.

    Substitution: This reaction can replace one functional group with another, such as halogenation or alkylation.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. Reaction conditions vary but often involve controlled temperatures, solvents like dichloromethane, and catalysts to enhance reaction rates.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with additional hydroxyl or carbonyl groups, while reduction may produce amines. Substitution reactions can yield a wide variety of derivatives with different functional groups.

Scientific Research Applications

Benzeneacetamide, N-(4-amino-5-cyano-6-ethoxy-2-pyridinyl)-2,5-dimethoxy-4-(methylsulfonyl)- has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which Benzeneacetamide, N-(4-amino-5-cyano-6-ethoxy-2-pyridinyl)-2,5-dimethoxy-4-(methylsulfonyl)- exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-amino-5-cyano-6-ethoxy-2-pyridinyl)-2-(4-bromo-2,5-dimethoxyphenyl)acetamide
  • N-(4-amino-5-cyano-6-ethoxy-2-pyridinyl)-4-(dimethylamino)-benzeneacetamide

Uniqueness

Benzeneacetamide, N-(4-amino-5-cyano-6-ethoxy-2-pyridinyl)-2,5-dimethoxy-4-(methylsulfonyl)- is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields .

Properties

Molecular Formula

C19H22N4O6S

Molecular Weight

434.5 g/mol

IUPAC Name

N-(4-amino-5-cyano-6-ethoxypyridin-2-yl)-2-(2,5-dimethoxy-4-methylsulfonylphenyl)acetamide

InChI

InChI=1S/C19H22N4O6S/c1-5-29-19-12(10-20)13(21)8-17(23-19)22-18(24)7-11-6-15(28-3)16(30(4,25)26)9-14(11)27-2/h6,8-9H,5,7H2,1-4H3,(H3,21,22,23,24)

InChI Key

UIRLFLOVKAOFEX-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C(=CC(=N1)NC(=O)CC2=CC(=C(C=C2OC)S(=O)(=O)C)OC)N)C#N

Origin of Product

United States

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